5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one
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Overview
Description
5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are important in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The amino and hydroxyethyl groups may participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various alkylated or acylated compounds.
Scientific Research Applications
Chemistry
In chemistry, 5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biology, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, derivatives of pyrimidine compounds are often explored for their therapeutic potential, including antiviral, anticancer, and antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, interfering with nucleic acid synthesis, or modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uracil: A pyrimidine base found in RNA.
Uniqueness
5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
61693-26-3 |
---|---|
Molecular Formula |
C6H11N5O2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
4,5-diamino-2-(2-hydroxyethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H11N5O2/c7-3-4(8)10-6(9-1-2-12)11-5(3)13/h12H,1-2,7H2,(H4,8,9,10,11,13) |
InChI Key |
CGOLKWMKEIKVFM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC1=NC(=C(C(=O)N1)N)N |
Origin of Product |
United States |
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